Duloxetine Phenyl Carbamate
CAS No.: 947686-09-1
Cat. No.: VC0195837
Molecular Formula: C25H23NO3S
Molecular Weight: 417.52
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 947686-09-1 |
---|---|
Molecular Formula | C25H23NO3S |
Molecular Weight | 417.52 |
IUPAC Name | phenyl N-methyl-N-[(3S)-3-naphthalen-1-yloxy-3-thiophen-2-ylpropyl]carbamate |
Standard InChI | InChI=1S/C25H23NO3S/c1-26(25(27)28-20-11-3-2-4-12-20)17-16-23(24-15-8-18-30-24)29-22-14-7-10-19-9-5-6-13-21(19)22/h2-15,18,23H,16-17H2,1H3/t23-/m0/s1 |
SMILES | CN(CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32)C(=O)OC4=CC=CC=C4 |
Introduction
Chemical Identity and Properties
Basic Identification
Duloxetine Phenyl Carbamate is a chemically distinct entity with specific molecular characteristics that define its role in pharmaceutical applications. The compound's fundamental properties are summarized in Table 1.
Table 1: Chemical Identification Parameters of Duloxetine Phenyl Carbamate
Parameter | Details |
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CAS Number | 947686-09-1 |
Molecular Formula | C25H23NO3S |
Molecular Weight | 417.52 g/mol |
IUPAC Name | phenyl (S)-methyl(3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl)carbamate |
Standard InChIKey | JHVYQYHUBRUVQO-QHCPKHFHSA-M |
The compound contains specific functional groups that contribute to its chemical behavior and utility in pharmaceutical processes. Its structure incorporates a phenyl carbamate moiety linked to the core structure of duloxetine, creating a compound with distinct chemical properties .
Structural Characteristics
Duloxetine Phenyl Carbamate possesses a complex molecular architecture featuring several key structural elements:
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A naphthalene ring system connected through an oxygen linkage
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A thiophene ring providing sulfur-containing heterocyclic functionality
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A phenyl carbamate group that serves as a key functional modification
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A chiral center that establishes the compound's stereochemistry
This structural arrangement plays a critical role in the compound's stability, reactivity, and function as an intermediate in pharmaceutical synthesis. The presence of the phenyl carbamate group specifically differentiates this compound from duloxetine itself, creating altered physicochemical properties .
Role in Pharmaceutical Synthesis
Position in Duloxetine Production Pathway
Duloxetine Phenyl Carbamate represents a crucial intermediate in the synthetic pathway for producing duloxetine hydrochloride, a commercially important antidepressant medication. The production process involves a multi-step synthesis where this carbamate intermediate occupies a strategic position.
The compound is formed during a key demethylation reaction of the duloxetine precursor ((S)-N,N-dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propanamine) through treatment with phenyl chloroformate in the presence of diisopropylethyl amine, typically conducted in toluene solvent . This specific reaction produces the carbamate intermediate in situ, which is subsequently processed through hydrolysis to obtain duloxetine base.
Synthetic Processing Methods
The synthesis pathway involving Duloxetine Phenyl Carbamate follows several carefully controlled stages:
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Formation of the carbamate intermediate through reaction with phenyl chloroformate
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Hydrolysis of the carbamate intermediate with sodium hydroxide in dimethyl sulfoxide
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Isolation of duloxetine base from the reaction mixture
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Conversion of duloxetine base to duloxetine hydrochloride through acid treatment
This synthetic route provides advantages in terms of reaction efficiency and stereochemical control. The process parameters typically include:
Table 2: Key Process Parameters for Carbamate Formation and Processing
Process Stage | Conditions | Parameters |
---|---|---|
Carbamate Formation | Reaction with phenyl chloroformate | Toluene solvent, diisopropylethyl amine base |
Hydrolysis | Treatment with sodium hydroxide | DMSO solvent, 90-92°C temperature range |
Base Isolation | pH adjustment and extraction | Aqueous-organic separation |
Salt Formation | Treatment with hydrogen chloride | Ethyl acetate medium, 5-10°C temperature |
The processing conditions must be precisely controlled to ensure high chemical purity and correct stereochemical configuration in the final duloxetine product .
Pharmacological Significance
Comparative Pharmacokinetic Properties
While Duloxetine Phenyl Carbamate serves primarily as a synthetic intermediate, its structural relationship to duloxetine suggests potential pharmacological relevance. The carbamate modification creates a compound with altered pharmacokinetic properties compared to duloxetine itself and other related serotonin-norepinephrine reuptake inhibitors (SNRIs).
The phenyl carbamate structure may confer advantages in terms of:
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Modified absorption characteristics
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Altered metabolic stability
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Potentially enhanced tissue distribution profiles
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Modified receptor binding affinities
These modified properties distinguish Duloxetine Phenyl Carbamate from other SNRIs like venlafaxine and milnacipran, potentially offering pharmaceutical advantages in specific applications.
Mechanism of Action Considerations
The core mechanism related to duloxetine compounds involves inhibition of serotonin and norepinephrine reuptake in the central nervous system. This dual mechanism enhances neurotransmitter availability, contributing to mood regulation and pain modulation effects.
The phenyl carbamate modification may influence this mechanism by:
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Altering binding affinities at transporter proteins
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Modifying compound stability in biological systems
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Changing lipophilicity and membrane permeability characteristics
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Potentially serving as a prodrug form with modified release properties
These mechanistic considerations highlight the potential pharmaceutical significance of the carbamate structure beyond its role as a synthetic intermediate .
Research Applications and Development Status
Current Research Focus
Current research involving Duloxetine Phenyl Carbamate centers primarily on its role in pharmaceutical manufacturing processes rather than direct therapeutic applications. As a synthetic intermediate, optimization of its production, purification, and conversion to duloxetine represents significant research focus areas.
The compound's availability from chemical suppliers suggests ongoing research interest, particularly in:
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Process chemistry optimization
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Analytical method development
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Structure-activity relationship studies
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Alternative synthetic pathway investigations
These research directions reflect the compound's industrial significance in the production of antidepressant medications with established clinical applications .
Analytical Characterization Methods
Identification Techniques
Reliable identification and characterization of Duloxetine Phenyl Carbamate employ multiple analytical methodologies to confirm identity, purity, and structural integrity. Common techniques include:
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Spectroscopic methods (NMR, IR, MS) for structural confirmation
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Chromatographic techniques for purity assessment
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X-ray crystallography for three-dimensional structural analysis
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Chiral analytical methods to confirm stereochemical configuration
These analytical approaches provide comprehensive characterization of the compound's identity and quality parameters relevant to pharmaceutical manufacturing contexts .
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